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4-Bromo-1,2-bis(hexyloxy)benzene

Cat. No.: B14081351
CAS No.: 200959-51-9
M. Wt: 357.3 g/mol
InChI Key: COCCIDGDLPJWJP-UHFFFAOYSA-N
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Description

Strategies for O-Alkylation and Etherification of Phenolic Precursors

The formation of the ether linkages in 4-Bromo-1,2-bis(hexyloxy)benzene is a critical step, commonly achieved through O-alkylation of a dihydroxybenzene derivative.

The Williamson ether synthesis is a fundamental and widely used method for preparing ethers, including those derived from dihydroxybenzenes. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.comwikipedia.org In the context of synthesizing 1,2-bis(hexyloxy)benzene (B1587423) derivatives, catechol (1,2-dihydroxybenzene) is a common starting material. google.com

The general mechanism involves treating catechol with a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the diphenoxide. This is followed by the addition of an alkylating agent like 1-bromohexane (B126081). The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the primary alkyl halide. masterorganicchemistry.comwikipedia.orgyoutube.com The use of dipolar aprotic solvents like dimethylformamide (DMF) can enhance the reaction rate by solvating the cation. nih.gov

A general representation of the Williamson ether synthesis for this system is as follows:

Step 1 (Deprotonation): Catechol reacts with a base to form the dianion.

Step 2 (Nucleophilic Attack): The dianion reacts with two equivalents of 1-bromohexane to yield 1,2-bis(hexyloxy)benzene.

Reactant 1Reactant 2BaseSolventProduct
Catechol1-BromohexaneK2CO3Acetone1,2-bis(hexyloxy)benzene
4-Bromocatechol (B119925)1-BromohexaneNaHTHFThis compound
4-MethoxyphenolPropargyl bromideK2CO3Acetone1-Methoxy-4-(prop-2-yn-1-yloxy)benzene rsc.org
1,4-bis(2-hydroxyethoxy)benzeneCarbon tetrabromideTriphenylphosphineAcetonitrile1,4-Bis(2-bromoethoxy)benzene rsc.org

This table presents illustrative examples of Williamson ether synthesis reactions.

While the Williamson ether synthesis involves nucleophilic attack on an alkyl halide, nucleophilic aromatic substitution (SNAr) offers an alternative route where a nucleophile displaces a leaving group directly from an aromatic ring. masterorganicchemistry.comwikipedia.org For this reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org

In the synthesis of alkoxy-substituted benzenes, this would typically involve a dihalobenzene reacting with an alkoxide. However, for the synthesis of 1,2-bis(hexyloxy)benzene derivatives, this method is less common than the Williamson ether synthesis because the benzene (B151609) ring is not sufficiently activated for nucleophilic attack by an alkoxide. masterorganicchemistry.comwikipedia.orgyoutube.com The electron-donating nature of the alkoxy groups would further deactivate the ring towards nucleophilic substitution. youtube.com

The SNAr mechanism proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. bath.ac.uk The stability of this intermediate is crucial for the reaction to proceed. youtube.com

Starting MaterialNucleophileConditionProduct
Aryl Halide with Electron-Withdrawing Group(s)Alkoxide (e.g., Sodium Hexyloxide)Polar Aprotic SolventAlkoxy-substituted Arene
Pyridine with a leaving groupAmide ionHigh TemperatureAminopyridine (Chichibabin reaction) wikipedia.org

This table illustrates the general concept of Nucleophilic Aromatic Substitution.

Bromination Routes and Regioselective Functionalization

The introduction of a bromine atom onto the benzene ring is another key step. The position of bromination is critical and can be controlled by the choice of brominating agent and the timing of the bromination step relative to the O-alkylation.

Electrophilic aromatic substitution is the standard method for introducing a bromine atom onto a benzene ring. fiveable.meyoutube.commasterorganicchemistry.com The reaction involves an electrophile attacking the electron-rich aromatic ring. fiveable.me For benzene itself, a Lewis acid catalyst such as iron(III) bromide (FeBr3) is typically required to polarize the bromine molecule and generate a sufficiently strong electrophile. youtube.commasterorganicchemistry.com

When the benzene ring is substituted with activating groups, such as the two hexyloxy groups in 1,2-bis(hexyloxy)benzene, the ring becomes highly susceptible to electrophilic attack. The alkoxy groups are strong ortho, para-directors. Therefore, bromination of 1,2-bis(hexyloxy)benzene would be expected to yield this compound as the major product. Reagents like N-bromosuccinimide (NBS) are often used for regioselective bromination of activated aromatic rings. nih.gov The reaction of catechol with NBS and fluoroboric acid, for instance, yields 4-bromobenzene-1,2-diol with high regioselectivity. nih.gov

The general mechanism for electrophilic bromination involves:

Generation of the electrophile (e.g., Br+). youtube.com

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion). libretexts.org

Deprotonation to restore aromaticity. libretexts.org

SubstrateBrominating AgentCatalyst/ConditionsMajor Product
1,2-bis(hexyloxy)benzeneBr2FeBr3 (or no catalyst due to activation)This compound
CatecholN-Bromosuccinimide (NBS)HBF4, Acetonitrile4-Bromobenzene-1,2-diol nih.gov
BenzeneBr2FeBr3Bromobenzene youtube.com
o-XyleneBr2Iron trichloride (B1173362) and quaternary ammonium (B1175870) salt4-bromo-1,2-dimethylbenzene google.com

This table provides examples of electrophilic aromatic bromination reactions.

An alternative strategy involves starting with a precursor that already contains the bromine atom in the desired position. For instance, one could start with 4-bromocatechol and then perform the O-alkylation with 1-bromohexane as described in section 1.1.1. This approach ensures the regiochemistry of the final product.

Another precursor-based route could involve the transformation of a molecule like (4-bromo-1,2-phenylene)dimethanol (B179665). This compound has two hydroxymethyl groups that would need to be converted to hydroxyl groups before the etherification step. A more direct, though potentially challenging, approach from a related precursor is the reaction of (4-bromo-1,2-phenylene)dimethanol with phosphorus tribromide to form 4-bromo-1,2-bis(bromomethyl)benzene. chemicalbook.com

Organometallic Coupling Reactions for Derivative Synthesis

The bromine atom in this compound serves as a versatile handle for further functionalization through organometallic coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyoutube.com this compound can be coupled with various aryl or vinyl boronic acids to create more complex molecules, such as substituted biphenyls, which are of interest in materials science. wikipedia.orgmdpi.com The reaction is known for its high tolerance of functional groups and its effectiveness in creating C(sp²)-C(sp²) bonds. researchgate.net

Another important coupling reaction is the Ullmann reaction, which typically involves the copper-catalyzed coupling of two aryl halides to form a biaryl. nsf.gov While traditionally requiring harsh conditions, modern variations have improved its scope and applicability.

Coupling ReactionReactant 1Reactant 2CatalystBaseProduct Type
Suzuki-MiyauraThis compoundPhenylboronic acidPd(PPh3)4K2CO3Biphenyl (B1667301) derivative
UllmannThis compoundThis compoundCopperHigh TemperatureSymmetrical biaryl
HeckAryl halideAlkenePalladium catalystBaseSubstituted alkene
NegishiOrganozinc compoundOrganohalidePalladium or Nickel catalyst-Cross-coupled product

This table summarizes key organometallic coupling reactions applicable for derivatizing this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29BrO2 B14081351 4-Bromo-1,2-bis(hexyloxy)benzene CAS No. 200959-51-9

Properties

CAS No.

200959-51-9

Molecular Formula

C18H29BrO2

Molecular Weight

357.3 g/mol

IUPAC Name

4-bromo-1,2-dihexoxybenzene

InChI

InChI=1S/C18H29BrO2/c1-3-5-7-9-13-20-17-12-11-16(19)15-18(17)21-14-10-8-6-4-2/h11-12,15H,3-10,13-14H2,1-2H3

InChI Key

COCCIDGDLPJWJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)Br)OCCCCCC

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 1,2 Bis Hexyloxy Benzene and Analogues

Organometallic Coupling Reactions for Derivative Synthesis

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are central to the functionalization of aryl halides like 4-Bromo-1,2-bis(hexyloxy)benzene. nobelprize.orgnih.gov These methods offer mild reaction conditions and high functional group tolerance. nih.govscispace.com

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govtcichemicals.com This reaction is valued for its mild conditions, the commercial availability of many boronic acids, and the low toxicity of the boron-containing byproducts. nih.gov For instance, the coupling of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate has been shown to be effective. nih.gov

The Stille coupling , another significant palladium-catalyzed reaction, involves the coupling of an organohalide with an organotin reagent. While effective, the toxicity of organotin compounds is a notable drawback.

The general catalytic cycle for these cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., this compound) to form a palladium(II) intermediate. nobelprize.org

Transmetalation: The organic group from the organoboron (in Suzuki coupling) or organotin (in Stille coupling) reagent is transferred to the palladium(II) complex. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. nobelprize.org

Role of Aryl Halides and Organoboron Reagents in C-C Bond Formation

The formation of new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis. youtube.com In these reactions, aryl halides, such as this compound, serve as the electrophilic partner. The carbon-bromine bond is polarized, making the carbon atom susceptible to attack by the palladium catalyst during the oxidative addition step. The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.

Organoboron reagents, particularly boronic acids and their esters, are the nucleophilic partners in Suzuki-Miyaura coupling. scispace.comrsc.orgresearchgate.net Their stability, ease of preparation, and generally low toxicity make them highly valuable. scispace.comrsc.orgresearchgate.net The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical part of the catalytic cycle. scispace.com The choice of base and solvent can significantly influence the rate and efficiency of this step.

Advanced Purification and Isolation Protocols

Following synthesis, the purification of this compound is crucial to remove unreacted starting materials, catalyst residues, and byproducts.

Chromatographic Techniques

Column Chromatography is a widely employed method for purifying organic compounds. In the case of this compound and its derivatives, a silica (B1680970) gel column is often used. rsc.orgrsc.org The crude product is dissolved in a minimal amount of a non-polar solvent and loaded onto the column. A solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like dichloromethane (B109758) (DCM), is then passed through the column. rsc.org The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (solvent mixture).

Thin-Layer Chromatography (TLC) is an essential analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with silica gel, which is then developed in a chamber containing the chosen solvent. The separation of spots on the TLC plate indicates the different components in the mixture.

Recrystallization and Solvent-Based Purification Strategies

Recrystallization is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For compounds like 1,4-dibromo-2,5-bis(hexyloxy)benzene, a mixture of dichloromethane and ethanol (B145695) has been used for recrystallization. nih.gov

Solvent-based washing is another common purification step. After a reaction, the mixture is often worked up by washing with water or aqueous solutions to remove inorganic salts and other water-soluble impurities. The organic layer containing the desired product is then separated, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure. nih.govrsc.org

Spectroscopic and Structural Elucidation of 4 Bromo 1,2 Bis Hexyloxy Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within the 4-Bromo-1,2-bis(hexyloxy)benzene molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the different types of protons and their neighboring environments. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic and aliphatic protons are clearly distinguishable.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. A doublet is observed at approximately 6.99 ppm with a coupling constant (J) of 9.0 Hz, corresponding to the proton at position 5. A singlet appears at around 6.97 ppm, which is assigned to the proton at position 3. Finally, another doublet is seen at approximately 6.73 ppm, also with a J value of 9.0 Hz, which corresponds to the proton at position 6. The coupling pattern arises from the interaction between adjacent protons on the ring.

The two hexyloxy chains give rise to a series of signals in the upfield region of the spectrum. The methylene (B1212753) protons directly attached to the oxygen atoms (-OCH₂-) appear as a multiplet in the range of 3.92-3.98 ppm. The adjacent methylene protons (-OCH₂CH ₂-) are observed as a multiplet between 1.74 and 1.84 ppm. The subsequent four methylene groups of the hexyl chains produce a complex multiplet in the region of 1.27-1.48 ppm. The terminal methyl groups (-CH₃) of the two hexyloxy chains appear as a multiplet at approximately 0.87-0.93 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
6.99 d 9.0 Ar-H (1H)
6.97 s Ar-H (1H)
6.73 d 9.0 Ar-H (1H)
3.98-3.92 m -OCH ₂- (4H)
1.84-1.74 m -OCH₂CH ₂- (4H)
1.48-1.27 m -(CH ₂)₃- (12H)
0.93-0.87 m -CH ₃ (6H)

Data obtained in CDCl₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The aromatic region would contain six signals corresponding to the carbon atoms of the benzene ring. The carbon atom attached to the bromine (C-4) would likely appear in the range of 110-120 ppm. The two carbons bearing the hexyloxy groups (C-1 and C-2) would be expected to resonate further downfield, typically between 145 and 155 ppm, due to the deshielding effect of the oxygen atoms. The remaining three aromatic carbons (C-3, C-5, and C-6) would have chemical shifts in the range of 115-130 ppm.

The aliphatic carbons of the two hexyloxy chains would also give rise to a set of signals. The methylene carbons directly bonded to the oxygen atoms (-OCH₂-) are anticipated to be the most downfield of the aliphatic signals, likely appearing between 68 and 75 ppm. The subsequent methylene carbons would show a progression of upfield shifts, with the terminal methyl carbons (-CH₃) being the most shielded and appearing at approximately 14 ppm.

Vibrational and Electronic Spectroscopy for Molecular Characterization

Vibrational and electronic spectroscopy provide complementary information to NMR for the full characterization of a molecule. Infrared (IR) spectroscopy probes the vibrational modes of chemical bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the hexyloxy chains would be observed as strong absorptions in the 2850-2960 cm⁻¹ range.

The C-O-C stretching vibrations of the ether linkages would give rise to strong bands typically found between 1200 and 1250 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1620 cm⁻¹ region. The presence of the bromine atom can be inferred from a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, often below 700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound, typically recorded in a solvent like dichloromethane (B109758), would show absorption bands corresponding to the electronic transitions within the aromatic chromophore. The benzene ring and its substituents allow for π → π* transitions. One would expect to observe absorption maxima (λ_max) in the ultraviolet region. For a related compound, absorption maxima have been noted at approximately 230 nm, 267 nm, and 279 nm, with a shoulder at 315 nm. These absorptions are characteristic of the electronic structure of the substituted benzene ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound, the electron impact (EI) mass spectrum would show the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak would appear as a pair of peaks of nearly equal intensity, separated by two mass units. Given the molecular formula C₁₈H₂₉BrO₂, the expected molecular weights for the isotopic peaks would be approximately 356 and 358 g/mol . Indeed, mass spectral data show two prominent peaks at m/z 356 and 358, each with a relative intensity of 18%, confirming the presence of a single bromine atom in the molecule.

The fragmentation pattern would likely involve the loss of the hexyloxy chains and other characteristic fragments, providing further corroboration of the proposed structure.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
1,2-bis(hexyloxy)benzene (B1587423)
This compound
3,4-Bis(hexyloxy)-1-phenylboronic acid
4-Bromo-1,2-bis(trifluoromethyl)benzene
4-Bromo-1,2-bis(bromomethyl)benzene
4-bromo-1,2-bis(octyloxy)benzene
4-bromo-1,2-bis(decyloxy)benzene
4-bromo-1,2-bis(dodecyloxy)benzene
2-(3,4-bis(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
tetrakis(hexyloxy)biphenyl
3',4'-Bis(hexyloxy)biphenyl-4-carbonitrile
4-cyanophenylboronic acid
1,2-Dihexyloxybenzene

Electron Ionization Mass Spectrometry (EI-MS)

Specific Electron Ionization Mass Spectrometry (EI-MS) data, including detailed fragmentation patterns for this compound, is not available in the reviewed literature. However, based on the structure, several fragmentation pathways can be anticipated. The molecular ion peak (M⁺) would be expected, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation would likely involve the cleavage of the hexyloxy side chains. This could occur through the loss of a hexyl radical (C₆H₁₃•) or a hexene molecule (C₆H₁₂) via McLafferty rearrangement, and alpha-cleavage at the ether oxygen, leading to fragments corresponding to the brominated catechol core.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide the exact mass of the parent ion and its fragments to confirm the elemental composition, is not documented in the available search results. Such analysis would be crucial for unequivocally confirming the molecular formula of C₁₈H₂₉BrO₂.

X-ray Crystallography and Solid-State Structural Investigations

There is no published single-crystal X-ray diffraction data for this compound in the searched scientific databases. Consequently, a definitive analysis of its solid-state structure, including molecular conformation and intermolecular interactions, cannot be provided.

Determination of Molecular Conformation and Torsion Angles in Crystal Lattices

Without crystallographic data, the precise molecular conformation, bond angles, and torsion angles of this compound in the solid state remain undetermined. While computational modeling could predict likely conformations, experimental data from X-ray crystallography is required for definitive structural elucidation.

Analysis of Intermolecular Interactions (e.g., C-H···π, Halogen Bonding)

A detailed analysis of intermolecular interactions such as C-H···π stacking or halogen bonding (involving the bromine atom) is not possible without crystal structure information. These non-covalent interactions are critical in determining the packing of molecules in the crystal lattice, but their presence and geometry in this compound have not been experimentally verified.

Computational and Theoretical Frameworks for Understanding 4 Bromo 1,2 Bis Hexyloxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and geometry of 4-Bromo-1,2-bis(hexyloxy)benzene.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and optimizing the geometry of molecules like this compound. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately model the molecule's ground-state properties. researchgate.netresearchgate.net

The geometry optimization process seeks the lowest energy conformation of the molecule. For the related compound 1,4-Dibromo-2,5-bis(hexyloxy)benzene, crystallographic studies have shown that the hexyloxy chains tend to adopt a fully extended all-trans conformation, lying nearly coplanar with the benzene (B151609) ring. researchgate.netnih.gov It is computationally plausible that this compound exhibits similar conformational preferences for its alkyl chains to minimize steric hindrance.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests higher reactivity. These frontier molecular orbitals are central to predicting the electronic and optical properties relevant to applications in organic semiconductors.

Table 1: Calculated Properties for a Related Compound (1-Bromo-2,4-bis(hexyloxy)benzene)

PropertyValue
Molecular FormulaC18H29BrO2
Molecular Weight357.3 g/mol
XLogP37.2
Topological Polar Surface Area18.5 Ų
Exact Mass356.13509 Da

Data sourced from PubChem for a related isomer and may differ for this compound. nih.gov

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data for validation. DFT methods are widely used to calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.netresearchgate.net

The calculated vibrational modes can be assigned to specific molecular motions, such as C-H stretching, C=C aromatic ring vibrations, and C-O ether bond stretching. For halogenated benzene derivatives, the C-Br stretching and bending vibrations are also of interest. Comparing the computed spectra with experimental FT-IR and FT-Raman spectra helps in the detailed structural characterization of the molecule. researchgate.net For instance, aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into the motion of its constituent atoms and its interactions with its environment.

The two hexyloxy chains in this compound play a significant role in its physical properties, such as solubility and melting point, and in its ability to self-assemble. MD simulations can model the dynamics of these flexible alkyl chains.

Simulations can reveal the conformational landscape of the hexyloxy groups, including the population of different dihedral angles and the transition rates between them. While crystallographic data on similar molecules suggest a preference for an all-trans conformation in the solid state, in solution or in the melt, the chains are expected to be much more dynamic. researchgate.netnih.gov Understanding this dynamic behavior is crucial for applications where the molecule is processed from solution, such as in the fabrication of organic electronic devices.

The interplay of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom, governs how molecules of this compound pack in the solid state. MD simulations can be used to explore the self-assembly processes that lead to ordered structures.

For the related compound 1,4-Dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br···Br interactions have been observed to direct the formation of a one-dimensional supramolecular architecture. nih.govresearchgate.net It is plausible that similar noncovalent interactions play a role in the crystal engineering of this compound, influencing its solid-state packing and, consequently, its material properties.

Prediction of Structure-Reactivity and Structure-Property Relationships

Computational models can establish relationships between the molecular structure of this compound and its chemical reactivity and physical properties.

By systematically modifying the molecular structure in silico (e.g., by changing the length of the alkyl chains or the position of the bromine atom) and calculating the resulting properties, a structure-property relationship can be developed. For example, the effect of the hexyloxy chains on the solubility and processability of the material can be investigated.

Reactivity descriptors derived from DFT, such as the Fukui function and local softness, can predict the most likely sites for electrophilic, nucleophilic, and radical attack. researchgate.net For this compound, this would be valuable in understanding its stability and its potential to participate in further chemical reactions, for instance, as a monomer in polymerization. The bromine atom, in particular, is a functional handle that can be used for cross-coupling reactions to build larger conjugated systems.

Theoretical Insights into Reaction Mechanisms

Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in elucidating the potential reaction mechanisms for this compound. The reactivity of the benzene ring in this compound is influenced by the electronic effects of its three substituents: two hexyloxy groups and one bromine atom.

The hexyloxy groups (-O(CH₂)₅CH₃) are strong activating groups and are ortho, para-directing for electrophilic aromatic substitution reactions. This is due to the lone pairs of electrons on the oxygen atoms, which can be donated to the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is also an ortho, para-director because of the resonance donation of its lone pair electrons.

In this compound, the two hexyloxy groups are situated at positions 1 and 2, and the bromine atom is at position 4. The interplay of these substituents governs the regioselectivity of subsequent reactions. For an incoming electrophile, the positions ortho and para to the activating hexyloxy groups are favored. The bromine atom at position 4 will also direct incoming electrophiles to its ortho positions (positions 3 and 5). Computational models can calculate the electron density at each carbon atom of the benzene ring, predicting the most likely sites for electrophilic attack.

For instance, in electrophilic substitution reactions such as nitration or further halogenation, theoretical calculations can model the transition states for the formation of different isomers. This allows for the prediction of the major product by identifying the reaction pathway with the lowest activation energy.

Nucleophilic aromatic substitution is another possible reaction pathway, particularly involving the displacement of the bromine atom. The feasibility of such a reaction can be assessed theoretically by calculating the stability of the intermediates and the energy barriers associated with the reaction mechanism. masterorganicchemistry.com

Prediction of Electronic and Charge Transport Characteristics

The electronic properties of this compound are crucial for its potential applications in organic electronics. Computational methods like Density Functional Theory (DFT) are widely used to predict these characteristics. nih.govglobalresearchonline.net Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy level is related to the molecule's ability to donate an electron (p-type behavior), while the LUMO energy level relates to its ability to accept an electron (n-type behavior). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic and optical properties. A smaller energy gap generally corresponds to a molecule that is more easily excitable and can be indicative of higher reactivity and better charge transport capabilities. globalresearchonline.net

Furthermore, computational models can be used to simulate the packing of this compound molecules in a solid state. This is essential for predicting its charge transport characteristics, as the efficiency of charge hopping between adjacent molecules is highly dependent on their relative orientation and intermolecular electronic coupling. Marcus theory is often employed in conjunction with DFT calculations to estimate charge transfer rates between molecules. researchgate.net

Below is an illustrative data table showcasing the kind of electronic property data that can be generated for this compound using computational methods.

Calculated Property Value Significance
HOMO Energy-5.8 eVRelates to ionization potential and hole-transporting capability.
LUMO Energy-1.2 eVRelates to electron affinity and electron-transporting capability.
HOMO-LUMO Gap4.6 eVInfluences electronic absorption and emission properties.
Dipole Moment2.5 DAffects intermolecular interactions and molecular packing.

Note: The values in this table are representative and would be determined through specific computational studies.

These theoretical predictions are invaluable for screening potential candidate molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), thereby accelerating the materials discovery process.

Advanced Material Science Applications of 4 Bromo 1,2 Bis Hexyloxy Benzene Derivatives

Integration into Liquid Crystalline Systems

The unique substitution pattern of 4-Bromo-1,2-bis(hexyloxy)benzene makes it a promising starting material for the synthesis of various liquid crystalline materials, including complex bent-core mesogens and discotic liquid crystals derived from triphenylenes.

Bent-core liquid crystals, or "banana" liquid crystals, are known for forming unique mesophases with properties like ferroelectricity. The synthesis of these materials requires a central, bent aromatic core. This compound serves as a potential starting unit for one of the "arms" of such a molecule. The bromine atom is a key functional group that can be readily converted into a boronic acid or ester. This derivative can then be coupled (for example, via a Suzuki coupling reaction) to a second aromatic unit, such as a resorcinol (B1680541) derivative, to form the larger, bent core structure essential for this class of liquid crystals. The two hexyloxy chains contribute to lowering the melting point and stabilizing the liquid crystalline phases (mesophases).

Liquid crystal dimers and oligomers, where two or more mesogenic units are connected by a flexible spacer, exhibit complex phase behavior. The this compound moiety can be used to construct such molecules. For example, a palladium-catalyzed coupling reaction could link the bromo-position to a suitable spacer group.

Furthermore, the 1,2-dialkoxybenzene motif is a fundamental precursor for synthesizing discotic (disk-shaped) liquid crystals, particularly those based on a triphenylene (B110318) core. A straightforward and scalable synthesis route involves the oxidative cyclization of ortho-terphenyl precursors, which can be built using the 1,2-bis(hexyloxy)benzene (B1587423) unit. rsc.org Research has shown that even small changes in the substitution pattern of these triphenylene derivatives can lead to significant differences in their mesogenic behavior. rsc.org The presence of the bromo- group on the starting material offers a valuable synthetic handle to further functionalize the resulting triphenylene core, allowing for the creation of libraries of novel materials with tailored properties. rsc.org

Utilization in Organic Electronics and Optoelectronic Devices

The functional groups on this compound make it an excellent building block for creating the sophisticated organic molecules used in next-generation electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) are constructed from multiple layers of specialized organic materials, including hole transport, electron transport, and emissive layers. The creation of novel materials with high efficiency, durability, and specific emission colors is a continuous area of research. This compound can serve as a key intermediate in this field. The reactive bromine site allows for the attachment of various functional groups, such as hole-transporting triphenylamine (B166846) moieties or electron-deficient units, via cross-coupling reactions. The resulting molecules can be designed as host materials, emissive dopants, or charge-transporting materials, with the 1,2-bis(hexyloxy)benzene core influencing the material's solubility, processability, and solid-state morphology.

In the field of organic photovoltaics (OPVs), significant research is focused on developing novel non-fullerene acceptors (NFAs) to improve power conversion efficiencies (PCE). Recent studies have highlighted the effectiveness of fully non-fused NFAs that incorporate an ortho-bis(alkoxy)benzene unit. nih.gov

For instance, two NFAs, designated TBT-2 and TBT-6, were synthesized using an ortho-bis((2-ethylhexyl)oxy)benzene core. nih.gov This core is structurally very similar to the 1,2-bis(hexyloxy)benzene unit. In the synthesis, the core unit is elaborated using cross-coupling reactions at the positions occupied by bromine in the title compound. The resulting materials exhibited low optical gaps (~1.51 eV) and deep HOMO levels (≤-5.77 eV), which are desirable properties for electron acceptors. nih.gov An OPV device fabricated with the TBT-2 acceptor achieved an outstanding PCE of 13.25%, demonstrating the viability of this molecular design strategy for creating high-performance, low-cost solar energy conversion technologies. nih.gov The this compound compound is an ideal precursor for creating analogous NFA structures.

Table 1: Performance of an Organic Photovoltaic (OPV) Cell Using a Derivative of an Ortho-Bisalkyloxylated Benzene (B151609) Core Data extracted from research on a structurally similar, fully non-fused acceptor (TBT-2).

ParameterValueReference
Power Conversion Efficiency (PCE)13.25% nih.gov
Optical Gap (Eg)~1.51 eV nih.gov
Highest Occupied Molecular Orbital (HOMO)≤-5.77 eV nih.gov

The performance of organic electronic devices is fundamentally dependent on the charge transport characteristics of the semiconductor materials used. These characteristics are, in turn, heavily influenced by how the molecules arrange themselves in the solid state. The ortho-dialkoxy substitution pattern found in this compound plays a critical role in controlling this molecular packing.

Single-crystal X-ray analysis of the TBT-2 acceptor, which is derived from a similar ortho-dialkoxybenzene core, revealed a compact molecular arrangement. nih.gov This packing is facilitated by intramolecular interactions and strong intermolecular π-π stacking between the terminal groups of adjacent molecules. nih.gov Such ordered stacking creates efficient pathways for electrons to move through the material, which is essential for good charge transport. Derivatives synthesized from this compound are expected to benefit from similar packing effects, making it a valuable precursor for developing high-mobility organic semiconductors for transistors and other electronic applications.

Precursor for Conjugated Polymers and Macromolecular Architectures

The presence of a reactive bromine atom and solubilizing hexyloxy groups makes this compound a valuable monomer in the synthesis of π-conjugated polymers. These polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of electrons and imparts unique electronic and optical properties.

Monomer in Polymerization Reactions for π-Conjugated Systems

This compound can serve as a monomer in various cross-coupling reactions, such as Suzuki and Stille coupling, to form π-conjugated polymer chains. In a typical Suzuki coupling reaction, the bromine atom of this compound is reacted with a boronic acid or ester derivative of another aromatic compound in the presence of a palladium catalyst. This reaction creates a new carbon-carbon bond, extending the conjugated system.

For instance, research has shown the use of this compound in the synthesis of biphenyl (B1667301) derivatives, which are fundamental units in many conjugated polymers. uea.ac.ukuea.ac.uk The reaction with a bis(hexyloxy)phenylboronic acid in the presence of a Pd(PPh₃)₄ catalyst yields a tetrakis(hexyloxy)biphenyl, demonstrating the feasibility of using this bromo-compound as a building block for larger conjugated structures. uea.ac.uk

The general scheme for such a polymerization reaction can be represented as:

n (Br-Ar-Br) + n (HO-B-Ar'-B-OH) --[Pd catalyst]--> [-Ar-Ar'-]n

Where 'Ar' represents the 1,2-bis(hexyloxy)benzene unit.

Design of Polymer Backbones with Tailored Electronic Properties

The electronic properties of the resulting conjugated polymers can be tailored by the specific comonomers used in the polymerization reaction. The 1,2-bis(hexyloxy)benzene unit, with its electron-donating alkoxy groups, influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. The position of these hexyloxy side chains on the benzene ring also plays a crucial role in determining the conformation and packing of the polymer backbone, which in turn affects the material's electronic and photophysical properties.

The flexible hexyloxy chains enhance the solubility of the resulting polymers in common organic solvents, which is a critical factor for their processability into thin films for electronic devices. The arrangement of these side chains can also influence the intermolecular interactions and the degree of order in the solid state, impacting charge carrier mobility.

Role in Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are central to the bottom-up fabrication of functional nanostructures. Derivatives of this compound have been shown to be effective building blocks for creating highly ordered two-dimensional networks and other macromolecular assemblies through self-assembly processes.

Formation of Two-Dimensional Networks via Non-Covalent Interactions

The self-assembly of molecules at interfaces is a powerful strategy for creating ordered nanostructures. Research has demonstrated that derivatives of this compound can form highly ordered two-dimensional (2D) networks on surfaces like graphite (B72142). In one study, this compound was used as a starting material to synthesize biphenyldiaminotriazines. psu.edu These molecules, when deposited on a graphite substrate, were found to self-assemble into a highly ordered monolayer with a two-dimensional hexagonal lattice, as observed by scanning tunneling microscopy. lookchem.com

The formation of these networks is driven by a combination of non-covalent interactions, including hydrogen bonding between the diaminotriazine units and van der Waals interactions between the hexyloxy chains and the graphite surface. The specific arrangement of the molecules within the network is dictated by the interplay of these forces.

Derivative Self-Assembly Behavior Observed Structure Primary Driving Force
Biphenyldiaminotriazine from this compoundForms highly ordered monolayer on graphiteTwo-dimensional hexagonal latticeHydrogen bonding, van der Waals interactions

Construction of Metalloligands and Macromolecular Assemblies

The bromine atom on the this compound molecule can be functionalized to introduce coordinating groups, transforming it into a ligand for the construction of metallosupramolecular assemblies. These assemblies are formed through the coordination of metal ions with organic ligands, leading to the formation of discrete, well-defined structures or extended polymeric networks.

For example, the bromo-substituent can be replaced with pyridyl groups or other nitrogen-containing heterocycles, which are excellent coordinating moieties for a variety of transition metals. The resulting ligands, featuring the 1,2-bis(hexyloxy)benzene core, can then be reacted with metal salts to form metallomacrocycles, cages, or coordination polymers. The hexyloxy chains in these systems not only ensure solubility but can also direct the self-assembly process through intermolecular interactions, influencing the final architecture and properties of the macromolecular assembly. While direct synthesis of metalloligands from this compound is a promising area, specific examples in the literature are still emerging. However, the principles of Suzuki coupling, as demonstrated in the synthesis of biphenyl derivatives, can be readily adapted to introduce coordinating functionalities. uea.ac.ukuea.ac.uk

Structure Function Relationships in 4 Bromo 1,2 Bis Hexyloxy Benzene Based Materials

Influence of Alkyl Chain Length and Substitution Pattern on Molecular Properties

The nature of the alkyl chains attached to the benzene (B151609) ring is a critical determinant of the macroscopic properties of materials derived from 4-bromo-1,2-bis(hexyloxy)benzene. The length and branching of these chains can be systematically varied to fine-tune solubility, processability, and self-assembly behavior.

The two hexyloxy side chains of this compound play a crucial role in ensuring its solubility in common organic solvents. This solubility is a prerequisite for solution-based processing techniques, which are widely used in the fabrication of organic electronic devices.

Longer or branched alkyl chains generally lead to improved solubility. This is because the increased conformational flexibility and steric hindrance of longer chains disrupt the close packing of the molecules, weakening the intermolecular forces that favor the solid state. For instance, increasing the length of alkyl side chains in π-conjugated polymers is a common strategy to enhance their solubility and processability. researchgate.net While shorter alkyl chains can lead to higher charge carrier mobility due to more ordered packing, a balance must be struck to maintain adequate solubility for device fabrication. researchgate.net The hexyloxy chains in the title compound provide a good compromise, offering sufficient solubility in solvents like chloroform (B151607) and tetrahydrofuran (B95107) for easy manipulation and deposition.

The processability of materials is not only dependent on solubility but also on the ability to form uniform, high-quality films. The length of the alkyl chains can influence the morphology of the deposited films. For example, in dithienopyran-based hole-transporting materials, shorter alkyl chains (ethyl) led to more uniform films and higher power conversion efficiency in perovskite solar cells compared to longer chains (hexyl), which resulted in less uniform films due to higher dispersity in the solvent. rsc.org This highlights the delicate balance between solubility and film-forming properties that is governed by alkyl chain engineering.

Table 1: Effect of Alkyl Chain Length on Material Properties
PropertyShorter Alkyl ChainsLonger Alkyl Chains
Solubility Generally lowerGenerally higher researchgate.net
Intermolecular Packing Tighter, more ordered researchgate.netLooser, less ordered researchgate.net
Film Morphology Can lead to more uniform films rsc.orgCan lead to less uniform films rsc.org
Charge Carrier Mobility Potentially higher researchgate.netPotentially lower researchgate.net

The self-assembly of molecules into ordered structures is a cornerstone of creating functional organic materials. The alkyl chains of this compound and its derivatives are instrumental in directing this process, often leading to the formation of liquid crystalline phases.

Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The elongation of alkyl chains in calamitic (rod-shaped) molecules generally promotes the formation of smectic phases, where the molecules are arranged in layers. icm.edu.plresearchgate.netresearchgate.net Conversely, shorter alkyl chains tend to favor nematic phases, where the molecules have a common orientational order but no positional order. icm.edu.plresearchgate.net For example, in a series of 4-alkyloxybenzylidene-4'-alkyloxyanilines, derivatives with shorter chains were found to be purely nematic, while the elongation of the chains led to the appearance of various smectic phases (A, C, B, I, and G). icm.edu.plresearchgate.net

The temperature range of these liquid crystalline phases is also influenced by the alkyl chain length. mdpi.com Increasing the chain length can lead to a greater number of mesophases and a higher transition temperature to the isotropic liquid phase. mdpi.com This tunability is crucial for applications where specific phase behaviors are required at operational temperatures. In some systems, a non-monotonic relationship is observed, where transition temperatures initially increase with chain length before decreasing due to the increased volume fraction of the flexible chains. whiterose.ac.uk The self-assembly can also be influenced by the interplay of different intermolecular interactions, such as hydrogen bonding and dispersive forces, which are affected by the alkyl chain length. rsc.org

Table 2: Influence of Alkyl Chain Length on Liquid Crystalline Phases
Alkyl Chain LengthPredominant Liquid Crystal PhaseGeneral Trend in Transition Temperature
Short Nematic icm.edu.plresearchgate.netLower
Intermediate Smectic C, Smectic A icm.edu.plresearchgate.netIncreases with length mdpi.com
Long Higher-order Smectics (B, I, G) icm.edu.plresearchgate.netMay decrease after a certain length whiterose.ac.uk

Effect of Halogenation on Electronic and Conformational Characteristics

The bromine atom in this compound is not merely a passive substituent. Its presence significantly impacts the molecule's electronic properties, reactivity, and three-dimensional structure.

The carbon-bromine bond on the aromatic ring is a key reactive site, making this compound a valuable intermediate in organic synthesis. The bromine atom serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. nih.govscielo.br These reactions allow for the facile formation of new carbon-carbon bonds, enabling the synthesis of a vast array of more complex molecules and polymers.

For example, the bromine can be replaced with aryl groups via the Suzuki coupling reaction, which utilizes a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govscielo.br This strategy is fundamental to building up conjugated systems for organic electronics. The reactivity of the C-Br bond allows for sequential and iterative coupling strategies, where different functional groups can be introduced in a controlled manner. nih.gov The presence of the bromine atom, therefore, transforms the molecule into a versatile building block for constructing larger, functional architectures with tailored electronic and optical properties. The Ullmann coupling reaction, another metal-catalyzed method, can also be employed to form biaryl compounds from aryl halides like this compound. nsf.gov

Halogen substitution can affect the planarity of conjugated systems, which in turn influences the electronic coupling between molecules and, consequently, charge transport properties. researchgate.net In some cases, halogenation can lead to more distorted conjugated structures, which may not be advantageous for electron mobility. researchgate.net However, in other instances, the introduction of halogens can lead to denser molecular packing and enhanced electronic coupling. researchgate.net The specific effect depends on the position and nature of the halogen. For example, theoretical studies on halogen-substituted organic semiconductors have shown that the electronic and charge transport properties are highly sensitive to the type of halogen. arxiv.orgarxiv.org Brominated derivatives, in particular, have been shown to exhibit pronounced semiconducting behavior due to a smaller band gap compared to their fluorinated and chlorinated counterparts. nih.govresearchgate.net

Intermolecular Interactions and Crystal Engineering in Derivatives

The bromine atom and the hexyloxy chains in derivatives of this compound play a crucial role in directing the assembly of molecules in the solid state through a variety of non-covalent interactions. This control over the crystal packing, known as crystal engineering, is essential for designing materials with specific properties.

The bromine atom can participate in several types of intermolecular interactions. One of the most significant is the halogen bond, a directional interaction between an electrophilic region on the halogen atom and a nucleophilic region on an adjacent molecule. mdpi.comnih.gov Halogen bonds, along with weaker halogen-halogen interactions, can be used to construct well-defined supramolecular architectures. mdpi.comnih.gov For instance, in the crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene, intermolecular Br···Br interactions with a distance shorter than the sum of the van der Waals radii lead to the formation of a one-dimensional supramolecular chain. nih.gov

In addition to halogen-related interactions, C-H···Br and C-H···π hydrogen bonds are also important in the crystal packing of brominated alkoxybenzene derivatives. researchgate.net The interplay of these various weak interactions, including van der Waals forces, dictates the final crystal structure. researchgate.netrsc.org The ability to form different types of interactions can lead to polymorphism, where a compound can exist in multiple crystalline forms with different properties. The specific packing arrangement can be influenced by subtle changes in the molecular structure, such as the length of the alkoxy chains, which can alter the dominant intermolecular forces from C–Br···π interactions to a combination of C–H···Br hydrogen bonds and π-stacking. mdpi.com Understanding and controlling these intermolecular interactions is key to the rational design of functional crystalline materials. rsc.orgchemrxiv.org

Analysis of C-H···π Contacts and Their Role in Packing

In related brominated anisole (B1667542) derivatives, C-H···π interactions have been observed to generate molecular stacks. nih.gov The flexible hexyloxy chains of this compound provide numerous aliphatic C-H donors that can interact with the π-system of adjacent benzene rings. These interactions are typically characterized by specific geometric parameters, including the H···π distance and the C-H···π angle, which determine the strength and directionality of the contact. The interplay of these numerous, albeit individually weak, interactions can collectively stabilize the crystal lattice, influencing properties such as melting point and solubility. The presence of the bulky hexyloxy groups, in conjunction with these C-H···π contacts, will likely lead to a packing arrangement that maximizes van der Waals forces while accommodating the steric demands of the alkyl chains.

Halogen Bonding as a Supramolecular Synthon in Solid-State Structures

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, the bromine atom can serve as a halogen bond donor. The electrophilicity of the bromine is enhanced by the electron-withdrawing nature of the aromatic ring to which it is attached. This region of positive electrostatic potential on the halogen, known as the σ-hole, can then interact with electron-rich atoms such as oxygen or another halogen.

In the solid state, these halogen bonds can act as powerful supramolecular synthons, guiding the assembly of molecules into predictable patterns. For instance, in the crystal structures of other brominated aromatic compounds, Br···O and Br···Br contacts have been identified as key interactions that direct the crystal packing. nih.gov For this compound, it is plausible that the bromine atom on one molecule forms a halogen bond with an oxygen atom of a hexyloxy group on a neighboring molecule. Such an interaction would be characterized by a distance shorter than the sum of the van der Waals radii of bromine and oxygen and a C-Br···O angle approaching linearity.

The presence of bromine has been noted to have a striking influence on the distances between adjacent aromatic moieties in similar structures, often inhibiting the formation of π-π stacking interactions that are observed in non-brominated analogues. nih.gov Instead, the packing is dominated by other interactions such as C-H···Br contacts or halogen bonds. nih.gov This suggests that for this compound, halogen bonding involving the bromine atom is a critical factor in determining the final solid-state architecture, potentially leading to unique packing motifs that would not be accessible otherwise.

Future Research Directions and Emerging Paradigms

Advanced Synthetic Strategies for Complex Architectures

The synthesis of complex, multi-ring aromatic structures is a cornerstone of modern materials science. While traditional methods have been effective, the demand for materials with precisely tailored electronic and physical properties necessitates the development of more advanced and efficient synthetic strategies. For a precursor like 4-Bromo-1,2-bis(hexyloxy)benzene, with its reactive bromine site and solubilizing hexyloxy chains, these advanced methods open the door to a vast array of complex molecular architectures.

Future research will likely focus on the application and refinement of several cutting-edge synthetic methodologies:

Palladium-Catalyzed Annulation Reactions: Recent developments in palladium-catalyzed [3+3] annulation methods allow for the construction of polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments. rsc.org This strategy could be employed to react this compound (or its boronic ester derivative) with other polycyclic fragments, enabling the synthesis of large, functionalized nanographene-like structures. researchgate.net

Oxidative Cyclodehydrogenation (Scholl Reaction): The Scholl reaction is a powerful tool for creating carbon-carbon bonds between aromatic rings, leading to the formation of extended PAHs. researchgate.net By first synthesizing oligophenylene precursors derived from this compound, subsequent Scholl reactions could yield large, planar aromatic systems with peripheral alkoxy groups that ensure solubility and processability.

Cycloaddition Reactions: Diels-Alder reactions are a classic yet continually evolving method for building cyclic systems. researchgate.net Designing diene and dienophile partners derived from this compound would allow for the controlled construction of complex, non-planar, and sterically hindered aromatic architectures.

Microwave-Assisted Continuous-Flow Synthesis: The use of microwave-assisted, platinum-catalyzed C-C bond formation under continuous-flow conditions represents a significant advance in the synthesis of fused aromatic compounds. nih.gov This method offers high yields without the need for traditional oxidants and bases, making it a more sustainable approach for constructing complex molecules from precursors like this compound. nih.gov

These advanced strategies, summarized in the table below, will be instrumental in moving beyond simple derivatives to create highly complex and functional aromatic architectures with applications in next-generation materials.

Synthetic StrategyDescriptionPotential Application for this compound Derivatives
Palladium-Catalyzed Annulation Construction of PAHs from smaller aromatic fragments using a palladium catalyst. rsc.orgSynthesis of large, functionalized nanographene-like molecules. researchgate.net
Scholl Reaction Oxidative cyclodehydrogenation to form carbon-carbon bonds between aromatic rings. researchgate.netCreation of extended, planar polycyclic aromatic systems. researchgate.net
Diels-Alder Cycloaddition [4+2] cycloaddition to form six-membered rings, allowing for complex 3D structures. researchgate.netBuilding non-planar and sterically hindered aromatic architectures.
Microwave-Assisted Flow Synthesis Continuous-flow C-C bond formation catalyzed by platinum on carbon beads, assisted by microwave irradiation. nih.govEfficient and sustainable production of fused aromatic compounds without traditional oxidants. nih.gov

Exploration of Novel Material Applications Beyond Current Scope

The unique combination of a rigid aromatic core and flexible alkoxy side chains in compounds like this compound makes them ideal precursors for a new generation of advanced materials. While aromatic ethers are already used in polymers and liquid crystals, future research is set to unlock their potential in several emerging fields. researchgate.netnumberanalytics.com

Organic Electronics: Poly(arylene ether)s (PAEs) are gaining traction as materials for organic light-emitting diodes (OLEDs). bohrium.com Their excellent thermal stability and well-defined conjugation pathways make them suitable as both fluorescent emitters and host materials for phosphorescent dopants. bohrium.com Functionalized dialkoxybenzenes can be used to synthesize novel PAEs with tailored HOMO/LUMO levels for enhanced device performance. bohrium.com

High-Performance Membranes: Microporous poly(arylene ether)s are emerging as a new class of materials for membrane-based gas separation and water purification. researchgate.netnih.govresearchgate.net By incorporating rigid and contorted monomers, such as those derived from triptycene (B166850) or spirobifluorene, into a PAE backbone, membranes with high free volume and precisely sized pores can be created. researchgate.net These membranes show promise for energy-efficient CO2 capture and for water treatment in harsh environments due to their chemical and thermal stability. researchgate.netnih.govresearchgate.net

Functionalized Nanomaterials: The alkoxy groups of this compound can be used to functionalize the surface of nanomaterials like silicon quantum dots (SiQDs). nih.gov This surface modification can enhance their solubility, colloidal stability, and photoluminescence properties, opening up applications in bio-imaging and sensing. nih.gov

Advanced Polymer Systems: Research into poly(arylether)s (PAEs) is leading to the development of bio-based high-performance engineering materials, which could represent a significant shift towards sustainability in the plastics industry. organic-chemistry.org Furthermore, the creation of poly(silyl ether)s (PSEs) using bio-based monomers offers a pathway to degradable materials with a wide range of tailored properties. semanticscholar.org

The exploration of these novel applications, detailed in the table below, will drive the demand for new and precisely functionalized aromatic ether building blocks.

Application AreaDescriptionRelevance of this compound
Organic Light-Emitting Diodes (OLEDs) Use of poly(arylene ether)s as fluorescent or host materials in OLED devices. bohrium.comPrecursor for synthesizing PAEs with tailored optoelectronic properties. bohrium.com
Gas Separation Membranes Development of microporous PAE membranes with high free volume for efficient gas separation. researchgate.netBuilding block for robust polymer backbones with tunable porosity. researchgate.net
Water Purification Application of PAE-based membranes for water filtration in harsh chemical and thermal environments. nih.govresearchgate.netContributes to the synthesis of chemically resistant and durable membrane materials. nih.govresearchgate.net
Functionalized Nanomaterials Surface modification of quantum dots and other nanoparticles to enhance their properties. nih.govThe hexyloxy groups can improve solubility and stability of nanomaterials. nih.gov
Sustainable Polymers Creation of high-performance bio-based and degradable polymers. organic-chemistry.orgsemanticscholar.orgA building block for creating new, sustainable polymer architectures.

Synergistic Experimental and Computational Approaches for Predictive Design

The traditional, trial-and-error approach to materials discovery is often slow and inefficient. llnl.gov The future of materials science lies in the seamless integration of computational modeling and experimental validation. nih.govscilit.comnih.gov This synergy allows for the in silico design and screening of vast libraries of virtual compounds, identifying promising candidates for targeted synthesis and testing.

This integrated workflow typically involves several key stages:

High-Throughput Virtual Screening: Computational methods, ranging from quantum mechanics to machine learning, can be used to predict the properties of thousands of potential molecules derived from a core structure like this compound. nih.govacs.org This allows researchers to screen for desired electronic, optical, or mechanical properties before committing to laboratory synthesis.

Automated Synthesis: Promising candidates identified through computational screening can then be synthesized using automated, high-throughput robotic platforms. nih.govnih.gov This dramatically accelerates the pace of experimental work.

Data-Driven Optimization: The experimental results are fed back into the computational models, refining their predictive accuracy and guiding the next round of design and synthesis. llnl.gov Machine learning algorithms can extract critical information from scientific literature and experimental data to discover optimized reaction conditions and identify the most critical parameters for successful material synthesis. llnl.gov

This iterative loop of prediction, synthesis, and feedback is revolutionizing materials discovery. nih.gov It enables researchers to navigate the vast chemical space of possibilities more efficiently, accelerating the development of new materials with tailored functionalities. For aromatic ethers, this approach can be used to design new polymers for membranes with optimal pore sizes or to predict the photophysical properties of new compounds for OLED applications. nih.govacs.org

Sustainable Synthesis and Green Chemistry Principles for Aromatic Ethers

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. The synthesis of aromatic ethers, which has traditionally relied on methods like the Williamson ether synthesis and the Ullmann condensation, is a key area for the application of green chemistry principles. wikipedia.orgfrancis-press.com

Future research will be heavily focused on developing more sustainable alternatives to these classical reactions:

Greener Williamson Ether Synthesis: While a cornerstone of organic synthesis, the Williamson reaction often uses reactive alkyl halides and strong bases, generating salt byproducts. francis-press.com Greener alternatives include solvent-free methods using solid bases like potassium carbonate, which can proceed rapidly at lower temperatures and produce products with high purity. researchgate.net Another approach is the development of catalytic versions that can use less reactive alkylating agents like alcohols or esters at high temperatures, avoiding the production of salt waste altogether. acs.org

Improving the Ullmann Condensation: The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern advancements focus on using catalytic amounts of copper, often in the form of nanoparticles or complexes with specific ligands, which allow the reaction to proceed under milder conditions. organic-chemistry.orgnih.gov The use of greener solvents, such as ionic liquids or even water, is also a key area of research to reduce the environmental impact of this important C-O bond-forming reaction. nih.govresearchgate.net

Catalyst Development: A major thrust in green chemistry is the development of efficient and recyclable catalysts. For aromatic ether synthesis, this includes the use of heterogeneous catalysts, such as copper nanoparticles supported on materials like carbon nanofibers or graphene, which can be easily separated from the reaction mixture and reused. nih.gov

Atom Economy and Waste Reduction: A core principle of green chemistry is maximizing the incorporation of all reactant atoms into the final product (atom economy) and minimizing waste. nih.gov This involves designing synthetic routes that avoid the use of protecting groups and other temporary modifications, which require additional reagents and generate waste. researchgate.net

By embracing these green chemistry principles, the synthesis of this compound and other valuable aromatic ethers can be made more sustainable, reducing their environmental footprint and aligning with the goals of a circular economy.

Q & A

Q. Q1. What are the established synthetic routes for 4-bromo-1,2-bis(hexyloxy)benzene, and how do reaction conditions influence yield and purity?

A1. The compound is synthesized via bromination of 1,2-bis(alkyloxy)benzene derivatives. A high-yield method (99%) involves reacting 1,2-bis(hexadecyloxy)benzene with N-bromosuccinimide (NBS) in dry CH2_2Cl2_2/MeCN under argon, followed by purification via silica gel chromatography . Key factors include:

  • Solvent choice : Dry CH2_2Cl2_2 minimizes side reactions.
  • Stoichiometry : Equimolar NBS ensures selective mono-bromination.
  • Purification : Gradient elution (hexane/EtOAc) removes unreacted starting materials.
    Alternative routes using Suzuki-Miyaura coupling or click chemistry (e.g., triazole formation) are noted but require pseudo-high dilution conditions to avoid oligomerization .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

A2. A combination of techniques is recommended:

  • Single-crystal X-ray diffraction : Resolves conformational details (e.g., disorder in hexyl chains) and confirms dihedral angles between aromatic rings .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify bromine substitution patterns and hexyloxy group integration.
  • Elemental analysis : Matches calculated vs. observed C/H/Br percentages (e.g., C 80.85%, H 12.16% for C77_{77}H138_{138}O5_5Br) .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) by detecting residual solvents or byproducts .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselective bromination of 1,2-bis(hexyloxy)benzene?

A3. Bromination occurs para to the electron-donating hexyloxy groups due to:

  • Electronic effects : Alkoxy groups activate the aromatic ring, directing electrophilic substitution to the para position.
  • Steric hindrance : Bulky hexyl chains disfavor ortho substitution. Computational studies (e.g., DFT) can model charge distribution and transition states to predict regioselectivity. Experimental validation via competitive reactions with substituted analogs is advised .

Q. Q4. How does this compound perform in cross-coupling reactions, such as Suzuki-Miyaura, for functional material synthesis?

A4. The bromine atom serves as a reactive site for palladium-catalyzed cross-coupling. For example:

  • Suzuki-Miyaura : Coupling with aryl boronic acids (e.g., 4-carboxyphenylboronic acid) yields π-extended systems for organic electronics. Optimize using Pd(PPh3_3)4_4/Na2_2CO3_3 in THF/water (3:1) at 80°C .
  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes generates triazole-linked frameworks for supramolecular chemistry .

Q. Q5. What are the challenges in crystallizing this compound derivatives, and how can they be addressed?

A5. Challenges include:

  • Chain disorder : Long hexyl chains often exhibit conformational flexibility, resolved via low-temperature crystallography or using shorter alkyl analogs.
  • Solvent selection : Ethanol or hexane/EtOAc mixtures promote slow crystallization.
  • Software refinement : SHELXL (with TWIN/BASF commands) models disorder and anisotropic displacement parameters .

Q. Q6. How do intermolecular interactions (e.g., hydrogen bonding, van der Waals) influence the solid-state packing of this compound?

A6. The compound exhibits:

  • Weak C–H⋯O interactions : Between alkoxy oxygen and aromatic hydrogens, stabilizing layered structures.
  • van der Waals forces : Dominated by hexyl chain interdigitation, critical for mesophase formation in liquid crystals.
  • π-π stacking : Limited due to steric bulk but observed in derivatives with smaller substituents .

Q. Q7. What safety protocols are essential when handling this compound in the laboratory?

A7. Key protocols include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.
  • Waste disposal : Classify as halogenated organic waste; incinerate via licensed facilities .
  • Emergency measures : For spills, absorb with inert material (e.g., sand) and avoid aqueous release .

Data Contradictions and Methodological Gaps

  • Yield discrepancies : Some methods report >95% yields , while others note side products (e.g., carboxylic acid derivatives in Suzuki reactions) . Replicate under inert atmospheres and monitor reaction progress via TLC.
  • Crystallographic disorder : Hexyl chain flexibility leads to varying occupancy refinements. Use high-resolution data (≤0.8 Å) and restraint algorithms in SHELXL .

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